4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one
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Description
“5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” is a related compound . It’s a solid substance with the molecular formula C10H7FO3 and a molecular weight of 194.16 .
Molecular Structure Analysis
The molecular structure of “5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” includes a benzofuran ring with a fluorine atom at the 5-position and a methyl group at the 3-position . The 2-position of the benzofuran ring is connected to a carboxylic acid group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” include its solid form and its molecular weight of 194.16 .
Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds with similar structures often focuses on their synthesis and the exploration of their chemical properties. For example, the study of various benzofuran and chromen-2-one derivatives, as seen in the synthesis and characterization of different fluorophenyl benzofuran compounds, showcases the methodologies for creating molecules with potential application in the development of new materials or as intermediates in pharmaceutical synthesis (Choi et al., 2010). The precise manipulation of molecular structures allows for the exploration of properties such as fluorescence, electronic characteristics, and reactivity, which are crucial for the development of novel materials or drugs.
Potential Pharmaceutical Applications
Compounds containing benzofuran and chromen-2-one units have been investigated for their pharmaceutical properties. For instance, the antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine indicates the potential of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013). This suggests that derivatives of 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one might also exhibit interesting biological activities worth exploring for pharmaceutical applications.
Properties
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABZMAICLUUOTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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